(4-Phenylfuran-3-yl)methanol
Description
(4-Phenylfuran-3-yl)methanol is a furan-derived compound featuring a phenyl group at the 4-position and a hydroxymethyl (-CH2OH) group at the 3-position of the furan ring (Figure 1). This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromatic stability from the phenyl substituent. Applications of such compounds span pharmaceutical intermediates, agrochemicals, and materials science, though further studies are needed to confirm specific uses for this compound.
Properties
CAS No. |
136688-84-1 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4-phenylfuran-3-yl)methanol |
InChI |
InChI=1S/C11H10O2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8,12H,6H2 |
InChI Key |
PIFIVNZGERIFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C2CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : highlights high-yield (90%) epoxidation under mild conditions, suggesting that similar furan alcohols could be optimized for scalability .
- Analytical Discrepancies: notes significant aromatic compound recovery biases in soil samples, implying that furan methanol quantification may require methanol-based preservation for accuracy .
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